An In-depth Technical Guide to the Physicochemical Properties of 2-Bromophenethylamine
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromophenethylamine
Introduction
2-Bromophenethylamine (CAS No. 65185-58-2) is a substituted phenethylamine that serves as a critical building block in the synthesis of various pharmacologically active molecules and research chemicals.[1][2][3][4] Its structural features, a phenyl ring substituted with a bromine atom at the ortho position and an ethylamine side chain, impart specific physicochemical characteristics that are crucial for its reactivity, bioavailability, and analytical identification. This guide provides an in-depth exploration of these properties, offering both established data and detailed experimental protocols for their determination. The methodologies are presented from the perspective of a seasoned researcher, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.
Chemical Identity and Core Physical Properties
A foundational understanding of a compound begins with its unambiguous identification and basic physical constants. These data are fundamental for everything from reaction stoichiometry to safety considerations.
Identifiers and Molecular Structure
Tabulated Physical Properties
The following table summarizes the key physical properties of 2-Bromophenethylamine. These values are critical for handling, storage, and purification procedures.
| Property | Value | Source(s) |
| Appearance | Colorless to yellow liquid. May darken upon storage. | [1][4] |
| Boiling Point | 253 °C (lit.) | [1][3][4] |
| Density | 1.396 g/mL at 25 °C (lit.) | [1][3][4] |
| Refractive Index (n20/D) | 1.5770 (lit.) | [1][3][4] |
Solubility Profile: A Key Determinant of Application
The solubility of 2-Bromophenethylamine in various solvents is a critical parameter for its use in synthesis, formulation, and analytical sample preparation. As a primary amine, its solubility is expected to be pH-dependent.
Theoretical Considerations
The presence of the polar amine group suggests potential solubility in protic solvents, while the brominated phenyl ring contributes to its lipophilicity, allowing for solubility in nonpolar organic solvents. In aqueous media, the amine group can be protonated at acidic pH, forming an ammonium salt which is significantly more water-soluble.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of 2-Bromophenethylamine.
Rationale: The shake-flask method is chosen for its ability to determine the true equilibrium solubility, providing a thermodynamically stable value. This is crucial for applications where long-term stability in solution is required.
Methodology:
-
Preparation: Add an excess amount of 2-Bromophenethylamine to several vials containing a precise volume of the test solvent (e.g., water, ethanol, DMSO). The presence of undissolved compound at the end of the experiment is essential.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analysis: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to the calibration curve.
Below is a workflow diagram for this process.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of 2-Bromophenethylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) - Predicted Spectrum:
-
Aromatic Protons (4H): Expected to appear in the range of δ 7.0-7.6 ppm. Due to the ortho-bromo substituent, these protons will exhibit complex splitting patterns (multiplets).
-
Ethyl Chain Protons (-CH₂-CH₂-): Two triplets are expected, each integrating to 2H. The protons adjacent to the aromatic ring will be slightly downfield from those adjacent to the amine group.
-
Amine Protons (-NH₂): A broad singlet, integrating to 2H. The chemical shift of this peak is highly dependent on the solvent and concentration.
¹³C NMR (Carbon NMR) - Predicted Spectrum:
-
Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 120-140 ppm. The carbon bearing the bromine atom (C-Br) will be significantly shifted.
-
Ethyl Chain Carbons (2C): Two signals in the aliphatic region (δ 30-50 ppm).
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 2-Bromophenethylamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. [6]2. Spectrometer Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity. [6]3. Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a higher sample concentration (20-50 mg) and a greater number of scans may be necessary. [6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted Characteristic Absorptions:
-
N-H Stretch (Amine): Two medium-intensity bands are expected in the range of 3300-3400 cm⁻¹ for the primary amine. [7][8]* C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks will appear just below 3000 cm⁻¹.
-
N-H Bend (Amine): A band in the region of 1580-1650 cm⁻¹. [7][8]* C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1020-1250 cm⁻¹ region. [7][8]* C-Br Stretch: A strong absorption in the fingerprint region, typically below 690 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 200 and 202, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). [9][10]The presence of this isotopic pattern is a strong indicator of a monobrominated compound.
-
Base Peak: The most abundant fragment is often due to the cleavage of the Cα-Cβ bond, resulting in the formation of the benzyl cation or a related fragment. For 2-Bromophenethylamine, a significant peak at m/z 170/172 ([M-CH₂NH₂]⁺) or at m/z 30 ([CH₂NH₂]⁺) would be expected. Alpha-cleavage next to the nitrogen atom is also highly probable. [9]
Safety and Handling
2-Bromophenethylamine is classified as a corrosive substance. [1][3][4]
-
Hazard Classification: Skin Corrosion 1B. [1][3][4][5]* GHS Pictogram: GHS05 (Corrosion). [1][3][4]* Hazard Statements: H314 - Causes severe skin burns and eye damage. [1][3][4][5]* Precautions: Wear protective gloves, clothing, eye, and face protection. Handle in a well-ventilated area. [1][3][4]
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